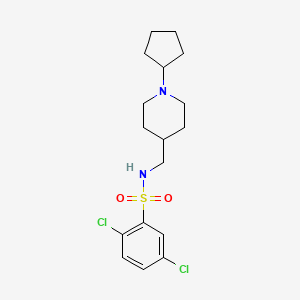

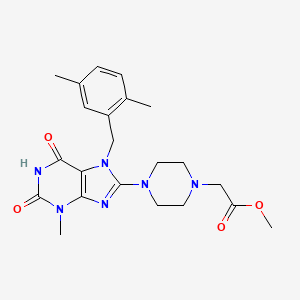

![molecular formula C18H16ClN3O3S B3010237 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097895-49-1](/img/structure/B3010237.png)

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline" is a derivative of the pyrrolo[1,2-a]quinoxaline class, which is known for its significance in pharmaceutical research and organic synthesis. The pyrrolo[1,2-a]quinoxaline core structure is a fused heterocyclic system that has been the subject of various synthetic methods due to its potential biological activity and presence in numerous natural products.

Synthesis Analysis

Several methods have been developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. One approach involves the iron-catalyzed oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, which is followed by a Pictet-Spengler-type annulation to complete the quinoxaline structure . Another green and metal-free method utilizes a cascade of reactions starting from primary alcohols, which includes alcohol oxidation, imine formation, intramolecular cyclization, and oxidative dehydrogenation, using dioxygen as the terminal oxidant . Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have also been employed to obtain pyrrolo[1,2-a]quinoxaline and its derivatives . Additionally, multi-component syntheses in water have been reported, which are eco-friendly and efficient, using palladium-catalyzed coupling reactions and hetero-annulation .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives has been studied, revealing electron delocalization in the fused tricyclic system and various conformations depending on the substituents. For instance, in 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, the bond lengths are consistent with electron delocalization, and the molecules are linked into chains by π-π stacking interactions .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxalines can undergo selective halogenation, such as chlorination and bromination, in the presence of appropriate halogenating agents and solvents . Electrophilic substitution reactions, including chlorination, sulphonation, and nitration, have been observed to occur smoothly, with chlorination yielding mainly 1-chloro-pyrrolo[1,2-a]quinoxaline .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure and substituents. For example, pyridoimidazoquinoxalines synthesized from 2-amino-3-chloroquinoxaline and pyridines exhibit intense greenish-yellow fluorescence . The presence of electron-withdrawing or electron-donating groups can affect the reactivity and properties of these compounds, as seen in the synthesis of new derivatives with potential as bacterial multidrug resistance pump inhibitors .

Relevant Case Studies

Case studies involving pyrrolo[1,2-a]quinoxaline derivatives often focus on their potential biological activities and applications in medicinal chemistry. For instance, the synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives has been explored for their ability to inhibit bacterial multidrug resistance pumps, with structure-activity relationship studies providing insights into the influence of different substituents on the quinoxaline nucleus .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

A study developed a method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, showcasing the compound's utility in organic synthesis. The reaction conditions allowed for various functional groups and heterocycles to be compatible, indicating the versatility of pyrrolo[1,2-a]quinoxalines in pharmaceutical research and organic synthesis (Le et al., 2021). Additionally, the electrophilic substitution of pyrrolo[1,2-a]quinoxaline has been studied, with chlorination yielding mainly 1-chloro-pyrrolo[1,2-a]quinoxaline. Sulphonation and nitration reactions were explored, providing insights into the chemical behavior of these compounds under various conditions (Cheeseman & Tuck, 1967).

Anion Binding and Sensing Applications

Research on fluorinated derivatives of pyrroloquinoxaline, such as fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, has shown their efficacy as neutral anion receptors. These compounds exhibit augmented affinities and enhanced selectivities, particularly for fluoride, chloride, and dihydrogen phosphate anions. The increase in affinity for dihydrogen phosphate anion, accompanied by a visible color change, suggests the potential use of these compounds as naked-eye sensors for anion detection (Anzenbacher et al., 2000).

Biological Activity and Pharmaceutical Applications

The synthesis and characterization of organic salts based on pyrido[1,2-a]quinoxaline derivatives have demonstrated their potential in pharmacological applications due to their unique properties and versatile pharmacological applications. This includes the synthesis of 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, highlighting the ionic nature and promising reactivity of these compounds (Faizi et al., 2018).

Zukünftige Richtungen

The future directions for “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of novel biologically active compounds for the treatment of various diseases .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-13-5-7-15(8-6-13)26(23,24)22-10-9-14(12-22)25-18-11-20-16-3-1-2-4-17(16)21-18/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPTRPZSKBBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

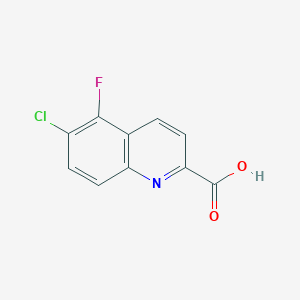

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

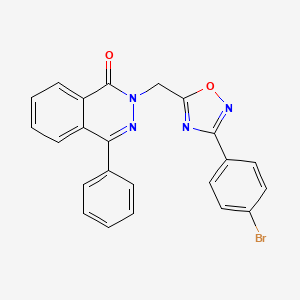

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)

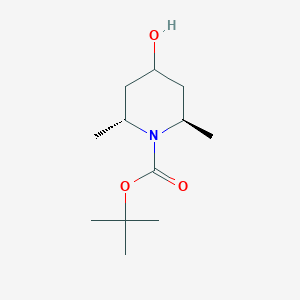

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)